molecular formula C9H6F2O B8431365 7,8-difluoro-2H-chromene

7,8-difluoro-2H-chromene

Cat. No.: B8431365
M. Wt: 168.14 g/mol
InChI Key: RHCMJRYMNQHSCH-UHFFFAOYSA-N
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Description

7,8-difluoro-2H-chromene is a useful research compound. Its molecular formula is C9H6F2O and its molecular weight is 168.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Drug Development

7,8-Difluoro-2H-chromene is being investigated as a lead compound for developing new drugs targeting inflammatory diseases and cancers. Its biological activity suggests that it may interact with specific receptors or enzymes, influencing their activity. For instance, research indicates that certain derivatives can act as antagonists at purinergic receptors, which play crucial roles in various physiological processes.

P2Y6 Receptor Antagonism

The P2Y6 receptor has been identified as a potential target for drug discovery related to inflammatory and degenerative conditions. Studies have shown that this compound derivatives exhibit moderate affinity as antagonists for this receptor. For example, one derivative displayed an IC50 value of 2.99 μM in inhibiting UDP-induced calcium mobilization in human astrocytoma cells . The structure-activity relationship (SAR) studies reveal that modifications at the 6 and 8 positions enhance binding affinity compared to other substitutions .

Organic Electronics

The unique electronic properties imparted by the fluorine substituents make this compound suitable for applications in organic electronics. Its ability to participate in charge transfer processes can be harnessed in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices.

Fluorescent Probes

Due to its distinct fluorescence characteristics, this compound can be utilized as a fluorescent probe in biological imaging and sensing applications. The fluorine atoms enhance the compound's photostability and quantum yield, making it effective for tracking biological processes in real-time.

Synthesis and Structure-Activity Relationship

The synthesis of this compound has been achieved through various catalytic methodologies that allow for the introduction of fluorine atoms at specific positions on the chromene scaffold. These synthetic routes often involve nucleophilic additions or coupling reactions tailored to preserve the compound's bioactivity while enhancing its pharmacological profile .

Case Studies

StudyFocusFindings
P2Y6 Receptor AntagonismIdentified several derivatives with IC50 values <3 μM; potential therapeutic agents for inflammation.
Structure-Activity RelationshipHighlighted the importance of fluorine substitution at positions 6 and 8 for maintaining receptor affinity; compounds suitable for in vivo studies.
Drug DiscoveryExplored interactions with inflammatory pathways; indicated potential as anti-cancer agents due to receptor modulation capabilities.

Q & A

Basic Research Questions

Q. Q1: What spectroscopic and crystallographic methods are recommended for confirming the structure of 7,8-difluoro-2H-chromene derivatives?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H-NMR and 19F^{19}F-NMR to confirm fluorine substitution patterns and aromatic proton environments. For example, 19F^{19}F-NMR chemical shifts for fluorine atoms in chromene derivatives typically range between -110 to -140 ppm depending on electronic effects .
  • X-ray Crystallography: Resolve crystal structures to validate stereochemistry and bond lengths. For chromene derivatives, intermolecular interactions (e.g., π-π stacking) should be analyzed to explain packing motifs .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formulas with accuracy <5 ppm.

Q. Q2: How can researchers design a synthetic route for this compound analogs with variable substituents?

Methodological Answer:

  • Core Synthesis: Start with Claisen thermal rearrangement of substituted phenols (e.g., 4-methoxyphenylethoxylate) to generate the chromene backbone .
  • Fluorination: Introduce fluorine via electrophilic fluorination (e.g., Selectfluor®) or nucleophilic displacement of nitro/hydroxyl groups.
  • Purification: Use column chromatography with hexane/ethyl acetate gradients (3:1 to 1:1) to isolate intermediates. Monitor purity via TLC (Rf ~0.3–0.5) .

Advanced Research Questions

Q. Q3: How should researchers resolve contradictions in biological activity data (e.g., conflicting IC50_{50}50​ values) for this compound derivatives across studies?

Methodological Answer:

  • Statistical Validation: Apply ANOVA or Student’s t-test to assess significance across replicates. For IC50_{50} discrepancies >10%, re-evaluate assay conditions (e.g., cell line viability, solvent controls) .
  • Structural Confounders: Compare substituent effects (e.g., electron-withdrawing groups at C-5 vs. C-8) using DFT calculations to model electronic profiles .
  • Replication: Repeat assays under standardized protocols (e.g., NIH/3T3 cells for antiproliferative activity) and share raw data via open-access repositories .

Q. Q4: What computational strategies are optimal for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic hotspots (e.g., C-2 vs. C-4 positions). Use B3LYP/6-31G(d) basis sets for accurate frontier orbital analysis .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using Amber force fields.
  • Validation: Cross-check predictions with experimental 1H^1H-NMR kinetic studies (e.g., monitoring proton decoupling in fluorinated intermediates) .

Q. Q5: How can researchers design a high-throughput screening protocol to evaluate the antimicrobial efficacy of this compound analogs?

Methodological Answer:

  • Assay Design:
    • Microbial Strains: Use Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains.
    • Dose Range: Test concentrations from 0.1–100 μM in 96-well plates.
    • Controls: Include ciprofloxacin (positive) and DMSO (negative) .
  • Data Interpretation:
    • Calculate minimum inhibitory concentration (MIC) using OD600_{600} measurements.
    • Apply Chequerboard assays to assess synergy with β-lactam antibiotics .

Q. Q6: What strategies mitigate over-constraining in synthetic pathway optimization for this compound derivatives?

Methodological Answer:

  • Constraint Relaxation: Use a hierarchical approach—prioritize fluorine substitution first, then optimize substituents at non-critical positions (e.g., C-5 alkoxy groups) .
  • Design of Experiments (DoE): Apply Taguchi methods to vary parameters (temperature, solvent, catalyst loading) and identify dominant factors via ANOVA .
  • Iterative Refinement: Use feedback from failed reactions to adjust constraints (e.g., reducing reaction time if side products dominate) .

Q. Publication & Data Presentation Guidelines

Q. Q7: How should researchers present synthetic and analytical data for this compound in high-impact journals (e.g., Journal of Fluorine Chemistry)?

Methodological Answer:

  • Figures: Design schematics with color-coded reaction steps (e.g., blue for fluorination, red for purification). Avoid overcrowding structures; highlight only key intermediates .
  • Tables: Summarize spectroscopic data (NMR, HRMS) with exact shifts and error margins. Example:
Derivative1H^1H-NMR (δ, ppm)19F^{19}F-NMR (δ, ppm)HRMS (m/z)
Compound 56.82 (d, J=8.4 Hz)-128.5265.0921
  • Discussion: Contrast results with prior studies (e.g., compare MIC values with non-fluorinated chromenes) .

Properties

Molecular Formula

C9H6F2O

Molecular Weight

168.14 g/mol

IUPAC Name

7,8-difluoro-2H-chromene

InChI

InChI=1S/C9H6F2O/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-4H,5H2

InChI Key

RHCMJRYMNQHSCH-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C(O1)C(=C(C=C2)F)F

Origin of Product

United States

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